molecular formula C28H30Cl2N2 B3156462 Amn082 dihydrochloride CAS No. 83027-13-8

Amn082 dihydrochloride

Cat. No.: B3156462
CAS No.: 83027-13-8
M. Wt: 465.5 g/mol
InChI Key: YRQCDCNQANSUPB-UHFFFAOYSA-N
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Description

AMN082 dihydrochloride is a hydrochloride obtained by combining N,N’-bis(diphenylmethyl)ethane-1,2-diamine with two molar equivalents of hydrochloric acid . It has a role as a metabotropic glutamate receptor agonist, a geroprotector, and a neuroprotective agent .


Molecular Structure Analysis

The molecular formula of this compound is C28H30Cl2N2 . The IUPAC name is N, N '-dibenzhydrylethane-1,2-diamine;dihydrochloride . The InChI and Canonical SMILES strings provide a detailed representation of its structure .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 465.5 g/mol . It is a solid substance that is soluble in water to 5 mM, in ethanol to 1 mM, and in DMSO to 100 mM .

Scientific Research Applications

  • Neuropharmacological Applications:

    • AMN082 has been shown to inhibit glutamate release in rat cerebral cortex nerve terminals, suggesting its potential utility in neurological conditions like depression, where excessive glutamate release is implicated (Wang, Kuo, Huang, & Wang, 2018).
  • Epilepsy and Neuroprotection:

    • It exhibits mixed effects in models of epilepsy in immature rats, suggesting a nuanced role in the treatment of pediatric epilepsy (Szczurowska & Mareš, 2009).
    • AMN082 also demonstrates neuroprotective effects in models of oxygen-glucose deprivation and kainate-induced neuronal cell death, indicating its potential in protecting against ischemic and excitotoxic insults (Domin, Jantas, & Śmiałowska, 2015).
  • Mental Health Research:

    • Studies have shown that AMN082 elicits antidepressant-like effects in mice, further supporting its role in modulating neurological pathways related to depression (Pałucha, Kłak, Brański, Putten, Flor, & Pilc, 2007).
  • Pain Management:

  • Sleep and Wakefulness Regulation:

  • Parkinson's Disease Research:

  • Stress and Anxiety Research:

Safety and Hazards

The safety data sheet for AMN082 dihydrochloride indicates that it is not classified as a hazardous substance or mixture .

Future Directions

AMN082 dihydrochloride has been reported to exhibit antidepressant activity and has expanded the potential array of research opportunities on the effects of mGluR7 in the central nervous system . It is also being used to assess the functional roles of mGlu7 receptors in a variety of brain functions and disorders .

Properties

IUPAC Name

N,N'-dibenzhydrylethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2.2ClH/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)29-21-22-30-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;/h1-20,27-30H,21-22H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQCDCNQANSUPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NCCNC(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701017562
Record name N,N'-Dibenzhydrylethane-1,2-diamine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97075-46-2
Record name N,N'-Dibenzhydrylethane-1,2-diamine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMN082
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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